![molecular formula C15H17N3O4S B2993811 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 851721-88-5](/img/structure/B2993811.png)
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
The compound is a pyrazolopyridine derivative with a cyclopropyl group, a methyl group, and a carboxylic acid group attached to the pyrazolopyridine core. It also has a tetrahydrothiophene ring with two oxygen atoms attached, forming a 1,1-dioxide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazolopyridine core is a bicyclic structure containing nitrogen atoms, and the 1,1-dioxidotetrahydro-3-thienyl group is a sulfur-containing ring with two oxygen atoms attached .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The pyrazolopyridine core might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its overall size and shape, and the presence of any chiral centers .Scientific Research Applications
Antibacterial Applications
This compound is structurally related to fluoroquinolones, a class of antibacterial agents. It may exhibit bactericidal action and demonstrate activity against a wide spectrum of gram-positive and gram-negative microorganisms, anaerobic, acid-fast, and atypical bacteria such as Mycoplasma spp., Chlamydia spp., and Legionella spp. These compounds are particularly effective against strains resistant to beta-lactam antibiotics and macrolides .
Antiviral Activity
Derivatives of this compound could potentially be synthesized to exhibit antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have been reported to show inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be modified to enhance its antiviral capabilities.
Anticancer Potential
The core structure of this compound is similar to that of other heterocyclic compounds that have been explored for their anticancer properties. It’s possible that with further functionalization, this compound could be developed into a pharmacophore with anticancer activities .
Anti-inflammatory and Analgesic Uses
Compounds with a similar heterocyclic framework have been known to exhibit anti-inflammatory and analgesic activities. This compound could be a candidate for the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. These could include carbonic anhydrase inhibitors, cholinesterase inhibitors, and others, which are important in the treatment of various conditions such as glaucoma, Alzheimer’s disease, and myasthenia gravis .
Antitubercular Agents
Given the biological activity of similar heterocyclic compounds, there is potential for this compound to be used in the treatment of tuberculosis. Modifications to its structure could enhance its efficacy against Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives, which are structurally related, have been shown to possess antidiabetic properties. This suggests that our compound could be explored for its potential in managing diabetes through further research and development .
Antimalarial Activity
The compound’s framework is conducive to chemical modifications that could lead to the development of new antimalarial agents. This is particularly relevant given the ongoing need for novel treatments due to drug-resistant strains of malaria .
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Pyrazolopyridine derivatives have been studied for various biological activities, but the activity can vary widely depending on the specific substituents present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-8-13-11(15(19)20)6-12(9-2-3-9)16-14(13)18(17-8)10-4-5-23(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENJQCQDMUDBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
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